

Preclinical Data on CDK2 Inhibition: A Technical Guide

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Compound of Interest

Compound Name: CDK2-IN-18

Cat. No.: B15584025

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Disclaimer: Publicly available preclinical research data on the specific compound **CDK2-IN-18** (also known as compound 8q) is limited. This guide will provide the known inhibitory data for **CDK2-IN-18** and will use the extensively characterized, potent, and selective CDK2 inhibitor BLU-222 as a representative example to offer an in-depth overview of a typical preclinical data package for a CDK2 inhibitor. This approach is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the preclinical evaluation of this class of therapeutic agents.

Introduction to CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly the G1 to S phase transition.[1] In complex with cyclin E, CDK2 phosphorylates various substrates, including the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA synthesis.[2] Dysregulation of the CDK2 pathway, often through the amplification or overexpression of its binding partner cyclin E (CCNE1), is a hallmark of several cancers, including certain types of breast and ovarian cancer.[2][3] This has made CDK2 an attractive target for cancer therapy. This guide details the preclinical data of CDK2 inhibitors, with a focus on BLU-222 as a case study.

Profile of CDK2-IN-18

CDK2-IN-18 (compound 8q) has been identified as a potent inhibitor of CDK2/cyclin E and CDK4/cyclin D1.[4] The available in vitro inhibitory data is summarized below.

Table 1: In Vitro Kinase Inhibition Profile of CDK2-IN-18[4]

Target	IC ₅₀ (nM)
CDK2/cyclin E	8
CDK4/cyclin D1	46

Further preclinical data, including cell-based activity, in vivo efficacy, and pharmacokinetic properties of **CDK2-IN-18**, are not extensively available in the public domain.

Preclinical Profile of BLU-222: A Representative CDK2 Inhibitor

BLU-222 is an orally bioavailable, potent, and highly selective inhibitor of CDK2.[5][6] Its preclinical development provides a comprehensive example of the data required to characterize a CDK2 inhibitor.

In Vitro Activity

The in vitro activity of BLU-222 has been assessed through enzymatic assays against various CDK family members and in cell-based assays measuring its effect on cell proliferation and CDK2-specific signaling.

Assay Type	Target/Cell Line	Endpoint	IC ₅₀ (nM)
Enzymatic Assay	CDK2/cyclin E1	Kinase Inhibition	2.6
	CDK1/cyclin B	Kinase Inhibition	
	CDK4/cyclin D1	Kinase Inhibition	
	CDK6/cyclin D3	Kinase Inhibition	
	CDK7/cyclin H1	Kinase Inhibition	
	CDK9/cyclin T1	Kinase Inhibition	
Cellular Assay	OVCAR-3	pRb (T821) Phosphorylation	4.2
	OVCAR-3	pLamin (S22) Phosphorylation	
	T47D	pRb (S807/811) Phosphorylation	
Cell Proliferation	OVCAR-3 (CCNE1 amp)	Growth Inhibition (5 days)	10
KURAMOCHI (CCNE1 amp)	Growth Inhibition (5 days)	12	
ES-2 (CCNE1 normal)	Growth Inhibition (5 days)	>1000	

CCNE1 amp: Cyclin E1 amplified

In Vivo Efficacy

The anti-tumor activity of BLU-222 has been evaluated in various cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models.

Model	Cancer Type	Dosing Regimen (p.o.)	Tumor Growth Inhibition (TGI) / Regression
OVCAR-3 T2A CDX	Ovarian Cancer	30 mg/kg BID	88% TGI
100 mg/kg BID	102% TGI (regression)		
MCF-7 CDX (Palbo-res)	Breast Cancer	Combination with Ribociclib	110% TGI (regression)
T47D CDX (CCNE1/p16 OE)	Breast Cancer	Monotherapy	Tumor Regression
Endometrial Cancer PDX	Endometrial Cancer	60 mg/kg BID	Significant tumor growth delay

p.o.: oral administration; BID: twice daily; Palbo-res: Palbociclib-resistant; OE: Overexpression

Pharmacokinetics

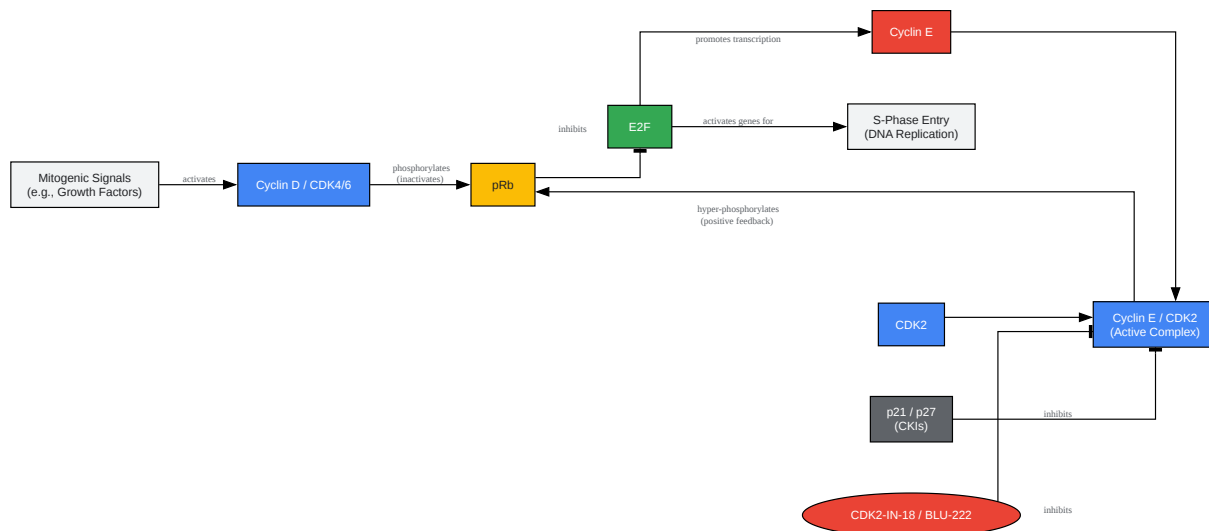
Pharmacokinetic studies in mice have demonstrated that BLU-222 is orally bioavailable.

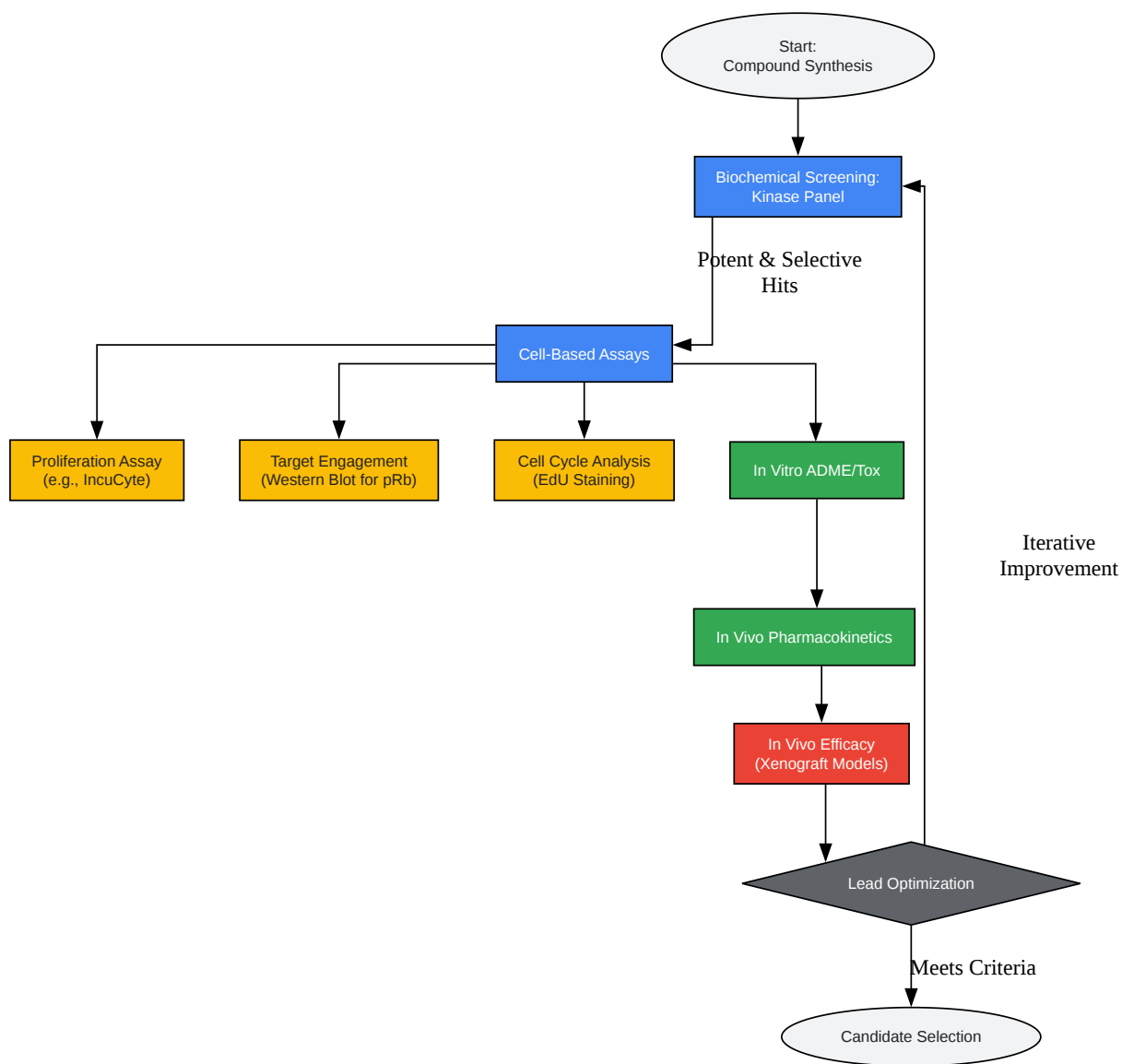
Parameter	Value
In Vitro ADME	
Human Liver Microsomal Stability (Extraction Ratio)	0.34
Human Hepatocyte Turnover	<25% metabolism
MDR1-MDCK Permeability (Papp A-B)	23.9×10^{-6} cm/s
Efflux Ratio	2.67
Mouse Pharmacokinetics	
Plasma Concentration (100 mg/kg BID in MFE-296 xenograft model)	Sustained exposure above target concentrations

Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway

The diagram below illustrates the central role of the Cyclin E/CDK2 complex in the G1/S phase transition of the cell cycle.





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